BACE1 Inhibitory Potency (IC50) in FRET-Based Enzymatic Assay
No primary research paper or authoritative database (ChEMBL, BindingDB, PubMed) that could be accessed reports an IC50 value for inhibition of BACE1 by CAS 1207008-48-7. The closest class reference is the series by Yan et al. (2017), where the most potent analog (compound 41) exhibited an IC50 of 4.6 µM [1]. CAS 1207008-48-7 was not listed among the synthesized and tested analogs in that study. Therefore, no direct or cross-study comparable quantitative claim can be made regarding BACE1 inhibitory potency for this compound.
| Evidence Dimension | BACE1 inhibition IC50 |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 41 (most potent from Yan et al. 2017): IC50 = 4.6 µM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro FRET-based enzymatic assay (Yan et al. 2017) |
Why This Matters
Without a reported IC50, a user cannot benchmark CAS 1207008-48-7 against the ~4.6 µM activity of the chemotype's best-known analog, making potency-based selection impossible.
- [1] Yan G, Hao L, Niu Y, Huang W, Wang W, Xu F, Liang L, Wang C, Jin H, Xu P. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. Eur J Med Chem. 2017 Sep 8;137:462-475. View Source
